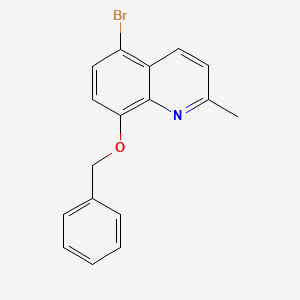

8-(Benzyloxy)-5-bromo-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

501911-48-4 |

|---|---|

Molecular Formula |

C17H14BrNO |

Molecular Weight |

328.2 |

IUPAC Name |

5-bromo-2-methyl-8-phenylmethoxyquinoline |

InChI |

InChI=1S/C17H14BrNO/c1-12-7-8-14-15(18)9-10-16(17(14)19-12)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

InChI Key |

NNXQYBVYQVSZPH-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC(=C2C=C1)Br)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)Br)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 8 Benzyloxy 5 Bromo 2 Methylquinoline

Strategies for the Construction of the Quinoline (B57606) Core

The synthesis of the quinoline ring system is a foundational aspect of heterocyclic chemistry, with several named reactions providing pathways to this important scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedländer Condensation Approaches for Substituted Quinolines

The Friedländer synthesis is a widely utilized and straightforward method for generating substituted quinolines. eurekaselect.comresearchgate.net The reaction involves the condensation of an aromatic ortho-aminoaldehyde or ortho-amino ketone with a compound containing an α-methylene group adjacent to a carbonyl moiety. thieme-connect.comorganicreactions.org This process, which can be catalyzed by either acids or bases, proceeds through the initial formation of a Schiff base, followed by an internal aldol-type condensation and subsequent cyclodehydration to form the quinoline ring. researchgate.netthieme-connect.com

The versatility of the Friedländer synthesis allows for the preparation of a wide variety of quinoline derivatives, as the substitution pattern can be controlled by the choice of the two carbonyl-containing reactants. thieme-connect.combenthamdirect.com For the synthesis of a 2-methylquinoline (B7769805) core, a 2-aminoaryl ketone would be reacted with acetone (B3395972) or a related compound with an activated α-methylene group.

Table 1: Overview of Friedländer Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| o-Aminoaryl Aldehyde | Ketone (with α-CH₂) | Acid or Base | Substituted Quinoline |

| o-Aminoaryl Ketone | Aldehyde (with α-CH₂) | Acid or Base | Substituted Quinoline |

Skraup-Type Reactions and Variants for Halogenated and Methylated Quinolines

The Skraup synthesis is a classic method for producing the parent quinoline ring. pharmaguideline.com The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene. iipseries.orgwikipedia.org The reaction mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org This is followed by a Michael addition of the aniline to the acrolein, cyclization, and finally, oxidation to yield the quinoline. pharmaguideline.com

While the traditional Skraup reaction can be vigorous, modifications allow for the synthesis of substituted quinolines. wikipedia.orgresearchgate.net By starting with a substituted aniline, the corresponding substituted quinoline can be obtained. pharmaguideline.com For instance, using a bromo-substituted aniline could potentially yield a bromoquinoline. Similarly, variants like the Doebner-Miller reaction, which uses α,β-unsaturated aldehydes or ketones in place of glycerol, provide routes to quinolines with substituents on the heterocyclic ring, such as a methyl group. iipseries.org For example, the reaction of 2-bromoaniline (B46623) with crotonaldehyde (B89634) can be used to synthesize 8-bromo-2-methylquinoline. nih.gov

Cyclization Reactions in Quinoline Synthesis

Beyond the classic named reactions, various other cyclization strategies have been developed for quinoline synthesis. One notable approach is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of a wide array of substituted quinolines under mild conditions. The reaction proceeds via a 6-endo-dig cyclization and can incorporate various functional groups, including halogens, into the 3-position of the quinoline ring depending on the electrophile used (e.g., ICl, I₂, Br₂). nih.gov

Modern advancements have also introduced metal-catalyzed cyclization reactions. These methods offer high efficiency and regioselectivity. organic-chemistry.org For instance, copper-catalyzed intermolecular decarboxylative cascade cyclizations and palladium-catalyzed annulations provide versatile routes to substituted quinolines under mild conditions. organic-chemistry.org Another strategy involves a tandem Michael addition-cyclization condensation followed by an iodine-mediated desulfurization process to yield the quinoline core. rsc.org

Regioselective Introduction of Substituents

Following the construction of the 2-methylquinoline core, the synthesis of 8-(benzyloxy)-5-bromo-2-methylquinoline requires the specific and controlled introduction of the benzyloxy and bromo groups at the C-8 and C-5 positions, respectively.

Benzyloxy Group Functionalization at C-8 Position

The introduction of the benzyloxy group at the C-8 position is typically achieved through the etherification of the corresponding 8-hydroxyquinoline (B1678124) precursor, namely 8-hydroxy-2-methylquinoline. This transformation is a standard Williamson ether synthesis.

The reaction involves deprotonating the hydroxyl group of 8-hydroxy-2-methylquinoline with a suitable base, such as potassium carbonate (K₂CO₃), in an appropriate polar aprotic solvent like dimethylformamide (DMF). The resulting alkoxide then acts as a nucleophile, attacking a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) to form the desired 8-(benzyloxy)-2-methylquinoline (B1270350). This alkylation is generally efficient, often proceeding at room temperature to give the product in good yield (>80%). nih.govresearchgate.net

Table 2: Representative Conditions for C-8 Benzyloxy Functionalization

| Precursor | Reagent | Base | Solvent | Conditions | Product |

|---|

Bromination Strategies for C-5 Position

The final step in the synthesis is the regioselective bromination of the 8-(benzyloxy)-2-methylquinoline intermediate at the C-5 position. The existing substituents on the quinoline ring direct the position of this electrophilic aromatic substitution. The benzyloxy group at C-8 is a strong electron-donating group, activating the carbocyclic ring towards electrophilic attack, primarily at the ortho (C-7) and para (C-5) positions.

Studies on the bromination of 8-substituted quinolines have shown that the outcome is highly dependent on the nature of the substituent and the reaction conditions. For 8-methoxyquinoline, which is electronically similar to 8-benzyloxyquinoline (B1605161), bromination with molecular bromine has been reported to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.orgresearchgate.net This suggests a strong directing effect towards the C-5 position.

More recent methodologies have focused on achieving high regioselectivity under mild, metal-free conditions. The use of reagents like tribromoisocyanuric acid (TBCA) in a solvent such as acetonitrile (B52724) has proven highly effective for the exclusive C-5 bromination of a wide range of 8-substituted quinolines, including those with alkoxy and amide functionalities. nih.govrsc.org These reactions are often rapid, proceeding at room temperature, and provide the C-5 halogenated products in excellent yields. nih.gov

Table 3: Comparison of Bromination Reagents for 8-Substituted Quinolines

| Substrate Type | Reagent | Conditions | Regioselectivity | Yield |

|---|---|---|---|---|

| 8-Alkoxyquinoline | Br₂ | CH₂Cl₂, rt | C-5 selective | Good |

| 8-Amidoquinoline | TBCA | Acetonitrile, rt | Exclusive C-5 | Excellent (e.g., 95-99%) |

Methyl Group Incorporation at C-2 Position during Core Formation

The introduction of the methyl group at the C-2 position of the quinoline ring is typically achieved through condensation reactions involving an appropriately substituted aniline and a carbonyl compound containing a methyl group. Two classical methods are particularly relevant in this context: the Doebner-von Miller reaction and the Combes quinoline synthesis.

The Doebner-von Miller reaction is a widely used method for the synthesis of 2-methylquinolines. scispace.com This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the likely precursor would be 2-benzyloxy-5-bromoaniline, which would be reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final quinoline product. The general mechanism involves the in-situ formation of an α,β-unsaturated carbonyl compound from the acid-catalyzed self-condensation of an aldehyde or ketone.

The Combes quinoline synthesis provides an alternative route to 2,4-disubstituted quinolines. iipseries.org This method involves the condensation of an aniline with a β-diketone under acidic conditions. iipseries.org To obtain a 2-methylquinoline derivative, a β-diketone with a terminal methyl group, such as acetylacetone, would be reacted with the corresponding aniline. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to afford the quinoline ring. iipseries.org The regioselectivity of the cyclization can be influenced by the nature of the substituents on the aniline and the reaction conditions.

Derivatization Chemistry of this compound

The presence of multiple reactive sites in this compound, namely the C-5 bromine atom, the benzyloxy group, the quinoline nitrogen, and the C-2 methyl group, allows for a diverse range of chemical transformations.

Nucleophilic Substitution Reactions at the C-5 Bromine

The bromine atom at the C-5 position of the quinoline ring is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups. A notable example is the Hartwig-Buchwald amination , a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. In a study on the amination of 5-bromo-8-benzyloxyquinoline, various secondary anilines were successfully coupled using a palladium acetate (B1210297) catalyst and a sterically demanding phosphine (B1218219) ligand such as di-tert-butylneopentylphosphine (B1584642) (DTBNpP). rsc.org The reactions were typically carried out in the presence of a base like sodium tert-butoxide at elevated temperatures, affording the corresponding 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives in high yields. rsc.org

| Entry | Amine | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |

| 1 | N-methylaniline | Pd(OAc)₂ / DTBNpP | NaOtBu | 110-120 | 90 |

| 2 | Diphenylamine | Pd(OAc)₂ / DTBNpP | NaOtBu | 150 | 82 |

Table 1: Examples of Hartwig-Buchwald Amination on a 5-bromo-8-benzyloxyquinoline scaffold. rsc.org

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The C-5 bromine atom also serves as an excellent electrophile for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the quinoline core and various aryl or heteroaryl groups. The reaction typically involves the coupling of the bromoquinoline with an organoboron reagent, such as an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented, the Suzuki-Miyaura coupling is a well-established method for the functionalization of haloquinolines, suggesting its applicability to this substrate for the synthesis of 5-aryl-8-(benzyloxy)-2-methylquinolines.

Modifications of the Benzyloxy Moiety

The benzyloxy group at the C-8 position can be readily cleaved to unveil the corresponding 8-hydroxyquinoline. This deprotection is commonly achieved through catalytic hydrogenolysis . This reaction involves treating the benzyloxyquinoline with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl group is cleaved, yielding the free hydroxyl group and toluene (B28343) as a byproduct. This transformation is generally clean and high-yielding.

Alternatively, Lewis acids can be employed for the cleavage of benzyl ethers. Reagents such as boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are effective for debenzylation under mild conditions and can tolerate a range of other functional groups. rsc.org

Reactions Involving the Quinoline Nitrogen and Methyl Group

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can participate in reactions such as N-oxide formation. Treatment of a quinoline derivative with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding quinoline N-oxide . chemimpex.com This transformation can alter the electronic properties of the quinoline ring and enable further functionalization.

The methyl group at the C-2 position is activated due to its conjugation with the quinoline ring and can undergo a variety of reactions. One of the most common transformations is condensation with aldehydes . In the presence of a catalyst, such as acetic anhydride (B1165640) or a base, the 2-methylquinoline can react with aromatic aldehydes to form styrylquinoline derivatives. rsc.org This reaction proceeds through the deprotonation of the methyl group to form a reactive methylene (B1212753) intermediate, which then attacks the aldehyde. Subsequent dehydration yields the extended conjugated system. Studies on the condensation of 2-methylquinoline with benzaldehydes have shown that the reaction is promoted by electron-withdrawing groups on the aldehyde. rsc.org The 2-methyl group can also be oxidized to a formyl group or a carboxylic acid under appropriate conditions. nih.govyoutube.com

Chemical Reactivity and Mechanistic Investigations of 8 Benzyloxy 5 Bromo 2 Methylquinoline

Electrophilic and Nucleophilic Substitution Pathways on the Quinoline (B57606) Ring

The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution, with the reaction pathway and regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the benzene (B151609) portion of the quinoline system is generally more reactive than the pyridine (B92270) part. The outcome of such reactions on 8-(benzyloxy)-5-bromo-2-methylquinoline is determined by the combined directing effects of the benzyloxy, bromo, and methyl groups.

The 8-benzyloxy group is a powerful activating group due to the electron-donating resonance effect of the oxygen atom. It directs incoming electrophiles primarily to the ortho and para positions, which are C-7 and C-5, respectively.

The 5-bromo substituent is a deactivating group due to its electron-withdrawing inductive effect, but it also acts as an ortho- and para-director.

The 2-methyl group is a weakly activating group.

Considering these influences, the C-7 and C-5 positions are electronically activated by the benzyloxy group. However, the C-5 position is already occupied by the bromine atom. Therefore, electrophilic attack is most likely to occur at the C-7 position. Bromination of 8-substituted quinolines, for instance, often results in substitution at the C-5 and C-7 positions. researchgate.netresearchgate.net In this specific molecule, with C-5 blocked, C-7 is the most probable site for further electrophilic substitution.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| 8-Benzyloxy | C-8 | Activating (Resonance) | Ortho, Para (C-7, C-5) |

| 5-Bromo | C-5 | Deactivating (Inductive) | Ortho, Para |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the quinoline ring is less common than EAS and typically requires activating groups (electron-withdrawing) to facilitate the attack of a nucleophile. The bromo group at C-5 can potentially serve as a leaving group in SNAr reactions, especially if the ring is further activated. For instance, the presence of a nitro group on a bromoquinoline can activate the bromo group for nucleophilic substitution. nih.gov The bromine atom can also be replaced through various transition-metal-catalyzed cross-coupling reactions, which proceed via different mechanisms but result in a net substitution.

Role of the Benzyloxy Group in Modulating Reactivity

The benzyloxy group at the C-8 position plays a pivotal role in modulating the reactivity of the entire molecule. ontosight.ai

Electronic Effects : As an ether, the benzyloxy group is a strong electron-donating group through resonance, increasing the electron density of the quinoline ring, particularly at the ortho (C-7) and para (C-5) positions. This activating effect makes the carbocyclic ring more susceptible to electrophilic attack.

Protecting Group : In many synthetic sequences, the benzyloxy group serves as a robust protecting group for the 8-hydroxy functionality. This prevents unwanted side reactions at the hydroxyl group, such as oxidation or acylation, during transformations elsewhere in the molecule. The benzyl (B1604629) group can be removed later via hydrogenolysis to reveal the hydroxyl group. wikipedia.org

Steric Influence : The bulky nature of the benzyloxy group can sterically hinder reactions at the adjacent C-7 position, potentially influencing the regioselectivity of certain transformations.

Impact of the Bromo Substituent on Reaction Kinetics and Selectivity

The bromine atom at the C-5 position has a profound impact on the molecule's reactivity, kinetics, and synthetic utility. scielo.br

Electronic Influence : The bromine atom exerts a strong electron-withdrawing inductive effect, which deactivates the quinoline ring towards electrophilic substitution, slowing down reaction rates compared to an unsubstituted ring. scielo.br However, its ability to donate a lone pair of electrons via resonance makes it an ortho-, para-director.

Reaction Selectivity : In electrophilic substitution, the bromo group directs incoming electrophiles to positions ortho and para to itself. This effect, combined with the directing influence of the benzyloxy group, reinforces the activation of the C-7 position.

Synthetic Handle for Cross-Coupling : The C-Br bond at the C-5 position is a key site for synthetic modification. The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents (alkyl, aryl, alkynyl groups) at this position with high regioselectivity, providing a powerful tool for creating diverse derivatives.

Table 2: Influence of Bromo Substituent on Reactivity

| Feature | Description | Consequence |

|---|---|---|

| Inductive Effect | Electron-withdrawing | Deactivates ring towards EAS, slows reaction kinetics. |

| Resonance Effect | Electron-donating | Directs incoming electrophiles to ortho/para positions. |

| Leaving Group Ability | Excellent | Enables facile functionalization via cross-coupling reactions. |

Influence of the Methyl Group at C-2 on Chemical Transformations

The methyl group at the C-2 position is not merely a passive substituent; it actively participates in and influences a variety of chemical transformations. researchgate.netthieme-connect.de

Acidity and Condensation Reactions : The C-2 position is adjacent to the ring nitrogen, which increases the acidity of the methyl protons. This allows the methyl group to be deprotonated by a strong base, forming a nucleophilic carbanion. This intermediate can then react with various electrophiles, most notably aldehydes (like benzaldehyde), in condensation reactions to form styrylquinoline derivatives. researchgate.net

C(sp³)–H Activation : The methyl group is a site for modern C–H activation/functionalization reactions. Transition metal catalysts (e.g., rhodium, cobalt, ruthenium) can selectively activate the C–H bonds of the 8-methyl group in quinolines to introduce new functional groups, such as amides or aryl groups. researchgate.net While this compound has the methyl group at C-2, similar principles of C-H activation can apply, enabling late-stage functionalization without pre-activating the methyl group. researchgate.netresearchgate.net

Oxidation : The benzylic-like methyl group can be oxidized to other functional groups, such as an aldehyde or a carboxylic acid, under appropriate oxidizing conditions.

Oxidation-Reduction Chemistry of the Quinoline System

The this compound system can undergo various oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation:

Quinoline Ring : The quinoline ring itself is relatively resistant to oxidation, but under harsh conditions (e.g., with potassium permanganate), the benzene ring can be cleaved.

Methyl Group : The C-2 methyl group can be oxidized to a formyl (–CHO) or carboxyl (–COOH) group.

Benzyloxy Group : While the benzyloxy group protects the C-8 oxygen from oxidation, the benzylic methylene (B1212753) (–CH₂–) bridge is susceptible to oxidative cleavage under certain conditions, which is a method for deprotection. wikipedia.org In a related compound, an unprotected hydroxy group can be oxidized to a quinone derivative.

Reduction:

Quinoline Ring : The pyridine part of the quinoline ring can be selectively reduced, for example, by catalytic hydrogenation, to yield a tetrahydroquinoline derivative. The specific conditions determine the extent of reduction.

Debromination : The C-Br bond can be reductively cleaved via catalytic hydrogenation or by using reducing agents like lithium aluminum hydride (LiAlH₄), replacing the bromine with a hydrogen atom.

Debenzylation : The benzyloxy group can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). This is a common deprotection strategy that reduces the C-O bond, yielding 5-bromo-2-methylquinolin-8-ol (B7901169) and toluene (B28343). wikipedia.org

Table 3: Summary of Potential Oxidation-Reduction Reactions

| Reaction Type | Reagent/Condition | Affected Group(s) | Product Type |

|---|---|---|---|

| Oxidation | Strong Oxidants (e.g., KMnO₄) | C-2 Methyl Group | 2-Carboxyquinoline derivative |

| Reduction | Catalytic Hydrogenation (H₂/Pd) | Pyridine Ring | Tetrahydroquinoline derivative |

| Reductive Debromination | LiAlH₄ or H₂/Catalyst | C-5 Bromo Group | 8-(Benzyloxy)-2-methylquinoline (B1270350) |

| Reductive Debenzylation | H₂/Pd-C | C-8 Benzyloxy Group | 5-Bromo-2-methylquinolin-8-ol |

Advanced Spectroscopic and Structural Characterization of 8 Benzyloxy 5 Bromo 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. In the ¹H NMR spectrum of 8-(benzyloxy)-5-bromo-2-methylquinoline, distinct signals are expected for the protons of the quinoline (B57606) core, the methyl group, the benzyloxy group, and the aromatic protons of the benzyl (B1604629) moiety. The chemical shifts of the quinoline protons would be influenced by the electron-withdrawing bromine atom and the electron-donating benzyloxy group. The methyl group would likely appear as a singlet in the upfield region. The benzylic methylene (B1212753) protons would also present as a singlet, while the phenyl protons of the benzyloxy group would exhibit characteristic multiplets in the aromatic region.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbon atoms of the quinoline ring would resonate at specific chemical shifts, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon would appear at a high field, while the carbons of the benzyloxy group would have distinct signals for the methylene and phenyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.5 (s) | ~25 |

| Quinoline H-3 | ~7.2 (d) | ~122 |

| Quinoline H-4 | ~8.0 (d) | ~136 |

| Quinoline H-6 | ~7.6 (d) | ~128 |

| Quinoline H-7 | ~7.4 (d) | ~115 |

| Benzylic (CH₂) | ~5.2 (s) | ~70 |

| Phenyl (C₆H₅) | 7.3-7.5 (m) | 127-137 |

| Quinoline C-2 | - | ~158 |

| Quinoline C-5 | - | ~118 |

| Quinoline C-8 | - | ~154 |

| Quinoline C-8a | - | ~140 |

| Quinoline C-4a | - | ~148 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. s = singlet, d = doublet, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₁₇H₁₄BrNO). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with approximately equal intensities.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule, providing valuable structural information. Expected fragmentation pathways could include the loss of the benzyl group, the bromine atom, or the methyl group, leading to the formation of characteristic fragment ions. The analysis of these fragmentation patterns would further corroborate the proposed structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation |

|---|---|

| HRMS | Accurate mass confirming the molecular formula C₁₇H₁₄BrNO |

| ESI-MS | Prominent [M+H]⁺ ion |

| Isotopic Pattern | Presence of M⁺ and (M+2)⁺ peaks in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The presence of the C=N and C=C bonds within the quinoline ring system would give rise to characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the benzyloxy ether linkage would be expected around 1250-1000 cm⁻¹. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch (CH₃, CH₂) | 3000-2850 |

| C=N and C=C stretch (quinoline) | 1600-1450 |

| C-O stretch (ether) | 1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring in this compound is expected to give rise to strong absorptions in the UV region. The spectrum would likely show multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands are influenced by the substituents on the quinoline core. The benzyloxy group, acting as an auxochrome, may cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoline.

X-ray Crystallography for Solid-State Structure and Molecular Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, this technique would reveal how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking or other non-covalent interactions that govern the molecular packing. While specific crystallographic data for the title compound is not publicly available, analysis of a related structure, 8-bromo-2-methylquinoline, reveals a monoclinic crystal system with molecules packed in a face-to-face arrangement, stabilized by π-π stacking interactions. A similar packing motif could be anticipated for this compound, potentially influenced by the bulky benzyloxy group.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Molecular Modeling of 8 Benzyloxy 5 Bromo 2 Methylquinoline

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. nih.gov For 8-(benzyloxy)-5-bromo-2-methylquinoline, these calculations can predict its geometric and electronic structure with high accuracy. By solving approximations of the Schrödinger equation, DFT can determine the molecule's most stable three-dimensional arrangement (optimized geometry) by finding the minimum energy state. nih.gov

Key electronic properties derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

Furthermore, QM calculations can generate Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom in the quinoline (B57606) ring and the oxygen of the benzyloxy group are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms and regions near the electron-withdrawing bromine atom would exhibit positive potential (electrophilic sites). This information is crucial for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While QM methods provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and bonds within a molecule by applying classical mechanics. This technique is particularly valuable for analyzing the conformational flexibility of this compound.

The key flexible region in this molecule is the benzyloxy group, connected to the rigid quinoline core via a C-O-C ether linkage. The rotation around these single bonds allows the benzyl (B1604629) group to adopt numerous spatial orientations. MD simulations can explore this conformational landscape by simulating the molecule's movements in a solvent (typically water) at a specific temperature over a period of nanoseconds or longer.

By analyzing the simulation trajectory, researchers can identify the most stable and frequently occurring conformations. Key metrics such as the Root-Mean-Square Deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over the course of the simulation. Understanding the accessible conformations is vital, as the specific three-dimensional shape of a molecule often dictates its ability to bind to a biological target.

Prediction of Molecular Descriptors (e.g., LogP, TPSA, Hydrogen Bonding)

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule. These descriptors are critical in medicinal chemistry for predicting a compound's pharmacokinetic properties, such as absorption and permeability. The values for this compound can be reliably predicted using computational algorithms.

Key molecular descriptors include:

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity (fat-solubility) of a molecule. A LogP value under 5 is one of the criteria in Lipinski's Rule of Five for predicting good oral bioavailability.

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A TPSA value below 140 Ų is generally associated with good intestinal absorption.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a molecule's solubility and its ability to bind to biological targets. Lipinski's rules suggest having fewer than 5 HBDs and fewer than 10 HBAs.

Number of Rotatable Bonds: This descriptor relates to molecular flexibility. Orally active compounds tend to have 10 or fewer rotatable bonds.

The predicted molecular descriptors for this compound are summarized in the table below.

| Molecular Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C17H14BrNO | Defines the elemental composition. |

| Molecular Weight | 328.21 g/mol | Complies with Lipinski's rule (< 500 Da). |

| LogP | 4.92 | Indicates high lipophilicity, complies with Lipinski's rule (< 5). |

| TPSA | 22.1 Ų | Predicts excellent membrane permeability (< 140 Ų). |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (< 5). |

| Hydrogen Bond Acceptors | 2 (N, O) | Complies with Lipinski's rule (< 10). |

| Rotatable Bonds | 3 | Indicates low conformational flexibility, favorable for oral bioavailability (< 10). |

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm used.

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking, are employed to predict and analyze the non-covalent interactions between a small molecule (ligand) and a macromolecular target, typically a protein. This method computationally places the ligand into the binding site of a protein and scores the different binding poses based on their predicted binding affinity. nih.gov

For this compound, molecular docking could be used to investigate its potential to bind to various protein targets. The process involves obtaining the three-dimensional structures of the target proteins from a database like the Protein Data Bank. The compound would then be docked into the active site of the selected protein.

The analysis of the resulting docked poses would reveal the specific molecular interactions that stabilize the complex. Based on the structure of this compound and studies on similar quinoline derivatives, the following interactions would be anticipated:

Hydrophobic Interactions: The aromatic quinoline and benzyl rings are nonpolar and would likely engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Hydrogen Bonding: The nitrogen atom of the quinoline ring and the ether oxygen are potential hydrogen bond acceptors, capable of forming hydrogen bonds with suitable donor residues (e.g., serine, threonine, lysine) in the protein.

π-π Stacking: The planar aromatic ring systems of the quinoline and benzyl moieties can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

These computational studies provide a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent analogs.

Biological and Pharmacological Research Applications of 8 Benzyloxy 5 Bromo 2 Methylquinoline Analogs

Antimicrobial Activity Research

Analogs of the 8-(benzyloxy)-5-bromo-2-methylquinoline scaffold have been investigated for their potential to combat various microbial infections, demonstrating a broad spectrum of activity.

Research into novel quinoline (B57606) derivatives has identified significant antibacterial potential. A series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their in vitro antibacterial activity against several pathogens. nih.gov Notably, some of these compounds showed promising activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, compound 9a in the series demonstrated good activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.25 µM. nih.gov Furthermore, six derivatives (9a, 9b, 9c, 9d, 9e, and 9h ) displayed good antibacterial action against Proteus mirabilis, with MIC values ranging from 31.25 to 62.5 µM. nih.gov

In other studies, amino derivatives of a related scaffold, 5,7-dibromo-2-methyl-8-hydroxyquinoline , showed significant activity against test microorganisms, proving to be 5 to 30 times more effective than the parent compound, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net

| Compound Series | Bacterial Strain | Reported Activity (MIC) | Source |

|---|---|---|---|

| Substituted 2-methylquinoline (B7769805) (9a) | Bacillus subtilis | 31.25 µM | nih.gov |

| Substituted 2-methylquinolines (9a, 9b, 9c, 9d, 9e, 9h) | Proteus mirabilis | 31.25-62.5 µM | nih.gov |

| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Gram-positive bacteria (e.g., S. aureus) | Significant activity (5-30x parent compound) | researchgate.net |

The antifungal properties of quinoline analogs have also been a subject of investigation. The same series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were tested against fungal strains. nih.gov Eight of these compounds (9a, 9b, 9d, 9e, 9f, 9g, 9h, and 9i ) exhibited good antifungal activity against Aspergillus niger. nih.gov

Research on other related structures, such as dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogues, demonstrated inhibitory potential against Candida albicans. nih.gov For example, analogs BQ-06, 07, and 08 showed inhibitory activity at a concentration of 0.4 µg, while BQ-01, 03, and 05 were active at 0.8 µg, comparing favorably to the standard drug fluconazole (B54011) (active at 30 µg). nih.gov Additionally, studies on halogenated 8-quinolinol-5- and 7-sulfonic acids revealed that 7-bromo-5-sulfonic acid and 5-bromo-7-sulfonic acid derivatives showed notable fungal inhibition. researchgate.net

| Compound Series | Fungal Strain | Reported Activity (MIC) | Source |

|---|---|---|---|

| Substituted 2-methylquinolines (9a, 9b, 9d, 9e, 9f, 9g, 9h, 9i) | Aspergillus niger | Good activity | nih.gov |

| Pyrrolo[1,2-a]quinoline (B3350903) analogues (BQ-06, 07, 08) | Candida albicans | 0.4 µg | nih.gov |

| Pyrrolo[1,2-a]quinoline analogues (BQ-01, 03, 05) | Candida albicans | 0.8 µg | nih.gov |

| Bromo-substituted 8-quinolinol sulfonic acids | Various fungi | Inhibition within one order of magnitude of 8-quinolinol | researchgate.net |

A particularly promising area of research for quinoline analogs is in the treatment of mycobacterial infections. Derivatives of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline showed significant activity against Mycobacterium tuberculosis H37Rv. nih.gov An in silico study of these compounds suggested that their mode of action may involve the inhibition of ATP synthase, a critical enzyme for the bacterium. nih.gov

Similarly, a study on benzyl-modified 8-hydroxyquinolines (structurally related to benzyloxy analogs) identified compounds with potent activity against both replicating and non-replicating M. tuberculosis H37Rv. researchgate.net Structure-activity analysis revealed that the presence of chlorine atoms on the 8-benzyl moiety was important for improved activity. researchgate.net The most potent compound, 5 , had an MIC90 of 6.38 µM. researchgate.net Molecular docking studies in this research suggested that these analogs may act by inhibiting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. researchgate.net

| Compound Series | Mycobacterial Strain | Reported Activity (MIC) | Proposed Mechanism of Action | Source |

|---|---|---|---|---|

| Substituted 2-methylquinoline derivatives | M. tuberculosis H37Rv | Significant | ATP synthase inhibition | nih.gov |

| Benzyl-modified 8-hydroxyquinoline (B1678124) (Compound 5) | M. tuberculosis H37Rv | 6.38 µM | Enoyl-acyl carrier protein reductase (InhA) inhibition | researchgate.net |

Anticancer Research Avenues

The quinoline scaffold is a key feature in many anticancer agents, and analogs of this compound are being explored for their cytotoxic potential. wisdomlib.orgorientjchem.org A structure-activity relationship (SAR) study of brominated 8-substituted quinolines, including 8-hydroxy and 8-methoxy variants, evaluated their anticancer effects on several cancer cell lines. researchgate.net The study found that 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline demonstrated strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net

Other related compounds, such as 8-hydroxyquinoline hydrazone copper(II) complexes, have also shown potent antiproliferative activity in malignant melanoma (A-375) and lung (A-549) cancer cells, with most complexes being more active than the standard chemotherapy drug cisplatin. frontiersin.org These complexes were found to induce reactive oxygen species (ROS) and cause double-strand DNA breaks in cancer cells. frontiersin.org

| Compound | Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | researchgate.net |

| 7-Bromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | researchgate.net |

| 8-Hydroxyquinoline hydrazone copper(II) complexes | A-375 (Melanoma), A-549 (Lung) | Higher activity than cisplatin | frontiersin.org |

Enzyme Inhibition and Target Interaction Studies

The therapeutic effects of this compound analogs are often rooted in their ability to interact with and inhibit specific biological enzymes. As previously noted, research has pointed to several key enzymatic targets:

Topoisomerase I: The anticancer effects of 5,7-dibromo-8-hydroxyquinoline may be linked to its ability to suppress Topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. researchgate.net

Mycobacterial Enzymes: In the context of antimycobacterial activity, analogs have been suggested to inhibit essential enzymes like ATP synthase and enoyl-acyl carrier protein reductase (InhA). nih.govresearchgate.net

Fungal Enzymes: Antifungal research on related pyrrolo[1,2-a]quinoline derivatives suggests potential inhibition of targets such as secreted aspartic protease 3 (SAP3), surface protein β-glucanase, and sterol 14-alpha demethylase in C. albicans. nih.gov

DNA Interaction: Some copper complexes of 8-hydroxyquinoline hydrazones have been shown to interact with calf thymus DNA and induce double-strand breaks, contributing to their anticancer activity. frontiersin.org

These studies underscore the diverse mechanisms through which these quinoline derivatives can exert their pharmacological effects, making them valuable tools for probing biological pathways and for development as targeted therapies.

Advanced Applications in Organic Synthesis and Material Science

8-(Benzyloxy)-5-bromo-2-methylquinoline as a Versatile Synthetic Building Block

This compound is a highly functionalized aromatic heterocycle that serves as a valuable intermediate in the construction of more complex molecular architectures. Its utility as a synthetic building block stems from the distinct reactivity of its substituent groups.

The bromine atom at the 5-position is a key reactive site, rendering the molecule susceptible to a variety of palladium-catalyzed cross-coupling reactions. This "reactive handle" allows for the strategic introduction of diverse chemical moieties, including alkyl, alkenyl, alkynyl, and aryl groups. This versatility is crucial for the systematic modification of the quinoline (B57606) core to develop new therapeutic agents or functional materials. For instance, analogs like 5-bromo-2-methylquinoline (B1281031) have been shown to be effective in reactions such as carbonylation, vinylation, and dehalogenation.

Furthermore, the 8-benzyloxy group serves as a protected form of an 8-hydroxyquinoline (B1678124) moiety. The 8-hydroxyquinoline scaffold is renowned for its biological activity and strong metal-chelating properties. The benzyl (B1604629) group is a robust protecting group that is stable under many reaction conditions but can be readily cleaved when desired to unmask the hydroxyl functionality in a later synthetic step. This protected status allows for selective reactions to be performed at the 5-position without interference from the hydroxyl group.

The utility of the 8-benzyloxyquinoline (B1605161) core is evident in its use as an intermediate in the synthesis of potent β2-adrenoreceptor agonists. scbt.comchemdad.com This highlights the value of this scaffold in the development of pharmaceutically relevant compounds.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Catalyst | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-Aryl-8-(benzyloxy)-2-methylquinolines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 5-Alkynyl-8-(benzyloxy)-2-methylquinolines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 5-Amino-8-(benzyloxy)-2-methylquinolines |

| Cyanation | Cyanide source, Pd catalyst | 8-(Benzyloxy)-2-methylquinoline-5-carbonitrile |

Catalytic Roles and Ligand Design in Organic Reactions

While not a catalyst itself, this compound is an important precursor for the design of sophisticated ligands used in coordination chemistry and catalysis. The quinoline nitrogen atom possesses a lone pair of electrons, making it a classic coordination site for transition metals. By chemically modifying the bromo-substituent, it is possible to create multidentate ligands capable of forming stable complexes with various metals.

For example, the bromine atom can be replaced via cross-coupling reactions with other donor groups (containing N, P, O, or S atoms) to create bidentate or tridentate ligands. These ligands can then coordinate to metal centers, such as palladium, copper, or nickel, to form catalysts for a wide range of organic transformations.

The 8-benzyloxy group plays a significant role in this context. Its considerable steric bulk can influence the coordination sphere of the metal center, potentially inducing enantioselectivity in asymmetric catalysis. The precise positioning of this bulky group can create a specific chiral pocket around the metal's active site, favoring the formation of one stereoisomer over another. A related compound, 8-bromo-2-methylquinoline, is known to serve as a building block for advanced ligand frameworks.

Table 2: Research Findings on Related Quinolines in Ligand Synthesis

| Compound | Synthetic Utility in Ligand Design | Potential Application | Reference |

|---|---|---|---|

| 8-Bromo-2-methylquinoline | Undergoes lithium-halogen exchange to create a reactive site for bonding with metals or semi-metals. | Precursor for multidentate ligands. |

Potential in Functional Materials and Sensor Development (e.g., Chelation)

The this compound structure holds significant promise for the development of functional materials, particularly chemical sensors. This potential is realized upon the deprotection of the benzyloxy group to reveal the 8-hydroxyquinoline (8-HQ) moiety. 8-HQ and its derivatives are classic and powerful chelating agents, capable of binding strongly to a wide variety of metal ions.

This chelation event often results in a distinct change in the molecule's photophysical properties, such as a shift in its absorption or fluorescence emission spectrum. This phenomenon is the basis for optical chemical sensors. A sensor molecule based on the deprotected form of this compound could signal the presence of specific metal ions in a sample by "turning on" or shifting its fluorescence.

The development of fluorescent probes based on quinoline derivatives is an active area of research. For instance, a close analog, 5-bromo-8-methoxy-2-methylquinoline, has been explored as a building block for such probes. The conversion of the non-chelating benzyloxy ether to a powerful chelating hydroxyl group is a well-established strategy in sensor design, creating a pro-sensor that can be activated on demand or upon interaction with a target analyte. The resulting metal complexes may also possess interesting properties for applications in light-emitting diodes (LEDs) or as antifungal agents. isca.me

Table 3: Properties of 8-Hydroxyquinoline Core for Sensor Applications

| Property | Description | Relevance to Sensor Development |

|---|---|---|

| Metal Chelation | The nitrogen atom and the hydroxyl oxygen form a stable five-membered ring with metal ions. | Provides selectivity and strong binding for target metal ions. |

| Fluorescence Modulation | The fluorescence of the 8-hydroxyquinoline core is often quenched in its free form but enhanced or shifted upon metal binding (chelation-enhanced fluorescence). | Forms the basis of the signal transduction mechanism for an optical sensor. |

Future Research Directions and Emerging Challenges in 8 Benzyloxy 5 Bromo 2 Methylquinoline Research

Exploration of Novel Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. researchgate.net While effective, these methods often require harsh conditions, long reaction times, and the use of hazardous reagents. nih.gov Future research should focus on the development of more efficient, versatile, and environmentally benign synthetic routes to 8-(Benzyloxy)-5-bromo-2-methylquinoline and its analogs.

Emerging strategies in organic synthesis that could be applied include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings could be employed for the late-stage functionalization of a pre-formed quinoline core. This would allow for the rapid generation of a library of derivatives with diverse substituents, facilitating structure-activity relationship (SAR) studies.

C-H Bond Activation/Functionalization: This atom-economical approach allows for the direct introduction of functional groups onto the quinoline scaffold, bypassing the need for pre-functionalized starting materials. researchgate.net Exploring C-H activation strategies could lead to more efficient and streamlined syntheses of this compound derivatives.

Photoredox Catalysis: The use of visible light to promote chemical reactions offers a mild and sustainable alternative to traditional thermal methods. bohrium.com Investigating photoredox-catalyzed pathways for the construction or modification of the quinoline ring could provide access to novel chemical space.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound would be highly beneficial for its large-scale production for further biological evaluation.

A significant challenge in the synthesis of polysubstituted quinolines is achieving high regioselectivity. Future synthetic explorations must address this challenge to ensure the efficient and controlled production of the desired isomers.

Comprehensive Mechanistic Understanding of Biological Activities

Preliminary studies on related quinoline compounds suggest a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. biointerfaceresearch.comresearchgate.net A critical area of future research will be to elucidate the precise mechanism of action by which this compound exerts its biological effects.

Key research questions to address include:

Identification of Molecular Targets: Investigating the specific enzymes, receptors, or signaling pathways that interact with this compound is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify its molecular targets.

Enzyme Inhibition and Metal Chelation: Many quinoline derivatives are known to function as enzyme inhibitors or metal chelators. Future studies should explore whether this compound inhibits specific enzymes, such as kinases or topoisomerases, or if it chelates biologically important metal ions, thereby disrupting essential cellular processes.

Modulation of Signaling Pathways: The compound's effect on key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation should be investigated using techniques like Western blotting, reporter gene assays, and transcriptomics.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the structure of this compound affect its biological activity will provide crucial insights into its mechanism of action and guide the design of more potent and selective analogs. nih.gov

A major challenge will be to differentiate between specific, target-based activities and non-specific effects, such as membrane disruption or general cytotoxicity.

Advanced Computational Design and Optimization

In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. orientjchem.org The application of advanced computational techniques will be crucial for accelerating the development of this compound as a potential therapeutic agent.

Future computational research should focus on:

Molecular Docking and Virtual Screening: Molecular docking studies can be used to predict the binding mode of this compound to the active sites of potential protein targets. nih.gov Virtual screening of large compound libraries can identify other quinoline derivatives with potentially improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to correlate the structural features of quinoline derivatives with their biological activities. nih.gov These models can then be used to predict the activity of novel, untested compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions involved.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs will be essential for identifying candidates with favorable pharmacokinetic and safety profiles. nih.govijpsjournal.com

A key challenge is the accuracy of the computational models, which are dependent on the quality of the input data and the algorithms used. Experimental validation of the computational predictions will be essential.

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a powerful technology for rapidly screening large libraries of compounds to identify those with a desired biological activity. drugtargetreview.com The integration of HTS will be instrumental in exploring the therapeutic potential of this compound and its derivatives.

Future HTS campaigns should be designed to:

Identify Initial "Hits": Screening a diverse library of quinoline derivatives, including analogs of this compound, against a panel of biological targets or in cell-based assays can identify initial lead compounds. nuvisan.com

Optimize Lead Compounds: HTS can be used to screen focused libraries of analogs of an initial hit to identify compounds with improved potency, selectivity, and drug-like properties.

Toxicity Profiling: HTS assays can be employed for early-stage toxicity profiling, helping to eliminate compounds with unfavorable safety profiles at an early stage of the drug discovery process. nih.gov

Optimize Reaction Conditions: Microdroplet-based HTS methods can be utilized to rapidly screen and optimize reaction conditions for the synthesis of quinoline derivatives, accelerating the development of efficient synthetic routes. nih.gov

The development of robust and reliable assays that are amenable to miniaturization and automation is a significant challenge in HTS. Careful assay design and validation will be critical for the success of these screening efforts.

Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. ijpsjournal.com Future research on the synthesis of this compound should prioritize the development of sustainable and eco-friendly methods.

Key areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. tandfonline.com

Development of Reusable Catalysts: Employing heterogeneous or nanocatalysts that can be easily recovered and reused, reducing waste and cost. tandfonline.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-promoted synthesis to reduce energy consumption and reaction times. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.

One-Pot and Multicomponent Reactions: Developing one-pot or multicomponent reactions where multiple synthetic steps are carried out in a single reaction vessel, reducing the need for intermediate purification steps and minimizing waste. ingentaconnect.com

The main challenge in developing green synthetic methods is to achieve high yields and purity while adhering to the principles of sustainability. A holistic approach that considers the entire lifecycle of the synthetic process will be necessary to develop truly green and sustainable routes to this compound.

Q & A

Q. What are the standard synthetic routes for 8-(Benzyloxy)-5-bromo-2-methylquinoline, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or benzylation of a hydroxyquinoline precursor. For example:

- Step 1: React 5-bromo-8-hydroxy-2-methylquinoline with benzyl bromide in acetonitrile using potassium carbonate (K₂CO₃) as a base.

- Step 2: Heat the mixture at 50°C for 7 hours, followed by cooling, filtration, and precipitation with water .

Yield Optimization Strategies:

- Solvent Selection: Acetonitrile is preferred due to its polarity and compatibility with benzylation reactions.

- Base Stoichiometry: A 1.5:1 molar ratio of K₂CO₃ to substrate balances reactivity and minimizes side products.

- Temperature Control: Prolonged heating at 50°C ensures complete conversion without decomposition.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR: Key peaks include aromatic protons (δ 7.2–8.9 ppm) and benzyloxy methylene protons (δ 5.50 ppm as a singlet) .

- 13C NMR: Assignments for the quinoline core (e.g., carbonyl carbons at ~160 ppm) and benzyl carbons (~70 ppm for CH₂) .

- Mass Spectrometry (MS): ESI+ mode shows [M+H]+ at m/z 349.9, confirming molecular weight .

Practical Tip: Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference with aromatic signals.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store in sealed containers at 25°C in a dry, ventilated environment to prevent hydrolysis of the benzyloxy group .

- Handling Precautions: Use gloves and eye protection; avoid contact with oxidizing agents due to bromine’s reactivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data for quinoline derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Compare calculated NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data to identify misassignments.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formulas by matching experimental m/z values with theoretical values (e.g., C18H16BrNO3 requires m/z 374.23) .

Example: A discrepancy in carbonyl carbon shifts could arise from solvent polarity effects, which DFT can simulate by including solvation models.

Q. What strategies improve regioselectivity in bromination or benzylation of quinoline scaffolds?

Methodological Answer:

- Directing Groups: The 8-hydroxy group in the precursor directs benzylation to the adjacent position via hydrogen bonding with K₂CO₃ .

- Electrophilic Aromatic Substitution (EAS): Bromine’s electrophilicity is enhanced using Lewis acids (e.g., FeBr₃), but steric hindrance from the 2-methyl group may limit reactivity at certain positions .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates like 1-(8-benzyloxyquinolin-5-yl)-2-bromoethanone .

- Byproduct Analysis: Monitor reactions via TLC or LC-MS to detect side products (e.g., dehalogenation or over-alkylation) .

Case Study: In the synthesis of tetrazole derivatives, imidoyl chloride intermediates (Step 3 in Scheme 1, ) require strict anhydrous conditions to prevent hydrolysis.

Q. What role does this compound play in drug discovery, particularly as a pharmacophore?

Methodological Answer:

- Structural Motif: The quinoline core interacts with enzyme active sites (e.g., catechol-O-methyltransferase inhibitors), while the benzyloxy group enhances lipophilicity for blood-brain barrier penetration .

- Derivatization: The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Resolve bond angles and torsional strain. For example, the 2-methyl group in 8-bromo-2-methylquinoline introduces a 5° deviation from planarity in the quinoline ring .

- Cambridge Structural Database (CSD): Compare with analogous structures (e.g., CSD entry FIQWUZ) to validate geometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.